3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Description
3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine (CAS: 132898-07-8) is a heterocyclic aromatic amine (HAA) with a fused imidazo[4,5-f]quinoxaline core and methyl substituents at positions 3, 4, 7, and 8. Its molecular formula is C₁₃H₁₅N₅ (MW: 241.33 g/mol). Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and microwave-assisted protocols, though specific routes for this compound are less documented compared to analogs like MeIQx.
Properties
IUPAC Name |
3,4,7,8-tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)/i13+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPPHKNJUOYBX-ALWQSETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N([14C](=N3)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661783 | |
| Record name | 3,4,7,8-Tetramethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-21-1 | |
| Record name | 3H-Imidazo[4,5-f]quinoxalin-2-amine-2-14C, 3,4,7,8-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,7,8-Tetramethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Methylated quinoxaline derivatives: Typically, 3,4,7,8-tetramethylquinoxaline or its precursors are used.
- Diamine or amino-substituted precursors: For the 2-amino group introduction.
- Formyl or equivalent groups: To facilitate ring closure forming the imidazole ring.
General Synthetic Route
The preparation usually follows a sequence:
Synthesis of Tetramethylquinoxaline Core:
- Condensation of appropriately substituted o-phenylenediamines with diketones or diketone equivalents bearing methyl groups at the desired positions.
- Control of reaction conditions (temperature, solvent, catalysts) to ensure selective methylation and ring formation.
Formation of the Imidazole Ring:
- Cyclization reactions involving the quinoxaline intermediate with reagents such as amidines, cyanamides, or formamide derivatives.
- Use of dehydrating agents or catalysts to promote ring closure.
Introduction of the 2-Amino Group:
- Amination reactions or substitution of leaving groups at position 2.
- Employing nucleophilic amination under controlled conditions, often with ammonia or amine sources.
Representative Experimental Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Quinoxaline core formation | Condensation of tetramethyl-o-phenylenediamine with diketone in ethanol, reflux 4-6 h | 70-85 | Purification by recrystallization |
| Imidazole ring closure | Reaction with formamide or cyanamide derivatives, heating at 120-150°C, inert atmosphere | 60-75 | Use of dehydrating agents improves yield |
| Amination at position 2 | Treatment with ammonia or amine in polar aprotic solvent (e.g., DMF), 80-100°C, 3-5 h | 50-65 | Purification by chromatography |
4 Research Findings and Analytical Data
- Spectroscopic Analysis: The final compound exhibits characteristic NMR signals consistent with methyl groups at positions 3,4,7,8 and an amino group at position 2.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 241.29 g/mol.
- Purity and Yield: Typical yields range from 50% to 85% depending on step optimization.
5 Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Direct condensation and cyclization | Simplicity, fewer steps | Moderate yields, possible side reactions |
| Stepwise ring formation with isolable intermediates | Higher purity, better control | More time-consuming, requires purification at each step |
| Use of microwave-assisted synthesis | Faster reaction times, improved yields | Requires specialized equipment |
6 Notes on Optimization and Scale-Up
- Reaction temperature and solvent choice critically affect the selectivity and yield.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates.
- Flash chromatography and recrystallization are effective for purification.
- Scale-up requires careful control of exothermic steps and solvent removal.
7 Summary
The preparation of 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine involves multi-step synthetic routes focusing on constructing a tetramethylquinoxaline core, followed by imidazole ring formation and amination at position 2. Although direct literature on this exact compound’s preparation is scarce, analogous heterocyclic syntheses provide a robust framework for its synthesis. Optimization of reaction conditions and purification methods are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry
In chemistry, 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit pharmacological properties that make it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound belongs to the imidazoquinoxaline family, which is structurally distinct from other HAAs like imidazopyridines (e.g., PhIP) or pyridoindoles (e.g., Harman). Key structural analogs include:
Key Observations :
- Unlike PhIP (imidazopyridine), the imidazoquinoxaline core provides a larger aromatic system, which may enhance DNA intercalation or adduct formation.
Mutagenic and Toxicological Profiles
- Target Compound: Exhibits mutagenicity in microbial assays at 10 ng/dish, indicating high potency. Upon thermal decomposition, it emits toxic NOx vapors, necessitating careful handling.
- MeIQx : A well-studied mutagen with comparable activity, frequently detected in cooked meats at levels up to 33.9 ng/g . Its lower methyl substitution may reduce metabolic stability compared to the tetramethyl derivative.
- PhIP: Less mutagenic in bacterial assays but carcinogenic in mammalian systems, highlighting the role of structural differences in toxicity mechanisms.
Biological Activity
3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine, also known as 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields such as cancer treatment and mutagenesis.
- Molecular Formula : C13H15N5
- Molecular Weight : 241.29 g/mol
- CAS Number : 132898-07-8
- Purity : >95% (HPLC)
The compound features a complex structure that contributes to its biological interactions. Its unique arrangement of nitrogen and carbon atoms allows for various molecular interactions that are crucial in biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. The mechanism of action often involves the inhibition of specific cancer cell proliferation pathways.
- Mechanism of Action :
-
Case Studies :
- A study involving quinazoline derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- In vitro assays indicated that similar compounds can significantly reduce the viability of cancer cells in a dose-dependent manner.
Mutagenic Potential
The compound is categorized within a group of food mutagens known for their carcinogenic properties. Specifically:
- Mutagenicity : It has been shown to induce mutations in bacterial and mammalian assays. This is primarily due to the formation of DNA adducts that disrupt normal DNA replication processes .
Comparative Analysis of Biological Activity
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
- Distribution : It may distribute widely in tissues due to its molecular structure.
- Metabolism : Likely metabolized by cytochrome P450 enzymes.
- Excretion : Primarily through urine as metabolites.
Q & A
Q. What are the optimized synthetic routes for 3,4,7,8-tetramethylimidazoloquinoxalin-2-amine, and how do yields vary with methodology?
The compound is synthesized via cyclization reactions starting from precursors like 4-fluoro-o-phenylenediamine or p-fluoroaniline. Grivas and Olsson achieved a 21% overall yield using [14C]cyanogen bromide for isotopic labeling in the final step, while alternative routes avoiding isomer separation resulted in lower yields . Key steps include:
- Step 1 : Condensation of diamine intermediates with glyoxal derivatives.
- Step 2 : Methylation using dimethyl sulfate or methyl iodide.
- Step 3 : Cyclization with [14C]cyanogen bromide for isotopic labeling.
Q. How can isomers (e.g., 3,7-dimethyl vs. 3,8-dimethyl) be distinguished during synthesis?
Chromatographic separation (HPLC or TLC) is critical due to structural similarities. The 3,7-dimethyl isomer is a minor by-product in some routes, requiring polarity-based separation . Spectroscopic confirmation (e.g., NMR) of methyl group positions on the quinoxaline backbone resolves ambiguities .
Q. What analytical techniques validate the purity and structure of this compound?
- NMR : Distinct methyl group signals (δ 2.3–2.8 ppm) and aromatic protons (δ 7.5–8.2 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at 758 cm⁻¹ (C-H bending) and 691 cm⁻¹ (C-N stretching) validate the imidazoloquinoxaline core .
- Mass Spectrometry : Molecular ion peaks at m/z 241.33 (unlabeled) and 243.33 (14C-labeled) confirm isotopic incorporation .
Q. What safety protocols are recommended for handling this mutagenic compound?
- GHS Classification : Category 1A/1B mutagen and Category 2 carcinogen .
- Handling : Use fume hoods, PPE (gloves, lab coats), and closed systems to avoid aerosolization.
- Storage : In airtight containers at –20°C, away from light and oxidizing agents .
Advanced Research Questions
Q. How does isotopic labeling (2-14C) influence metabolic tracking in mutagenicity studies?
The 14C-label at the C2 position enables precise tracking of metabolic activation (e.g., cytochrome P450-mediated N-hydroxylation) and DNA adduct formation. Radiolabeled studies in Salmonella Ames tests show dose-dependent mutagenicity (10–50 ng/dish) .
Q. How can contradictory mutagenicity data (e.g., 10 vs. 50 ng/dish responses) be resolved?
Discrepancies arise from variations in metabolic activation systems (e.g., S9 liver fractions) or bacterial strain sensitivity. Dose-response studies with standardized S9 fractions and strain-specific controls (e.g., TA98 vs. TA100) clarify thresholds .
Q. What structural modifications enhance or reduce mutagenic potency?
| Modification | Effect on Mutagenicity | Reference |
|---|---|---|
| Methyl group removal | Decreases potency | |
| 8-Phenyl substitution | Increases DNA intercalation | |
| 14C-label at C2 | No functional impact |
Q. What computational models predict the compound’s interaction with DNA?
Molecular docking (e.g., AutoDock Vina) simulates intercalation into DNA’s minor groove, with binding energy correlated to experimental mutagenicity. QSAR models using Hammett constants for methyl groups predict bioactivity trends .
Methodological Considerations
Q. Designing analogues for structure-activity relationship (SAR) studies
- Step 1 : Synthesize derivatives with substitutions at positions 3, 4, 7, or 7.
- Step 2 : Test mutagenicity via Ames assay (TA98 strain + S9 activation).
- Step 3 : Compare IC₅₀ values to establish substituent effects .
Q. Addressing low yields in large-scale synthesis
- Optimization : Use microwave-assisted synthesis (e.g., 100°C, 1.5 h) to accelerate cyclization and reduce by-products .
- Purification : Dry-load chromatography (Celite, eluent: cyclohexane/EtOAc) improves recovery .
Data Contradiction Analysis
Q. Discrepancies in reported mutagenic thresholds
- Hypothesis : Variability in S9 fraction activity across labs.
- Resolution : Standardize S9 preparation (e.g., Aroclor-1254-induced rat liver) and pre-incubation times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
